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Compound of Interest

Compound Name: ZNL-05-044

Cat. No.: B12375339

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinome selectivity of ZNL-05-044, a potent
and selective inhibitor of Cyclin-Dependent Kinase 11 (CDK11). The data presented here is
intended to offer an objective performance assessment against relevant alternative
compounds, supported by experimental data and detailed protocols.

Kinome Scan Data: ZNL-05-044 and Comparators

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and
potential off-target effects. Kinome-wide scanning is a key methodology for assessing this
selectivity. The following tables summarize the kinome scan data for ZNL-05-044, its less
selective precursor JWD-047, and another known CDK11 inhibitor, OTS964.

Table 1: Summary of Kinase Selectivity Profiles

Screening ] . .
) No. of Kinases  Selectivity Primary
Compound Concentration
Tested Score (S(10))* Target(s)

(uM)
ZNL-05-044 10 468 0.03 CDK11A
JWD-047 10 442 0.10 CDK11A/B
0OTS964 1 412 Not Reported CDK11, TOPK
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15(10) is the ratio of kinases inhibited by more than 90% (% Ctrl < 10) to the total number of
kinases tested. A lower score indicates higher selectivity.[1]

Table 2: On-Target and Significant Off-Target Kinase Interactions (% Control)

This table presents the primary targets and any significant off-targets identified in the kinome

scans. The results are reported as '% Ctrl', where a lower number signifies stronger binding of

the inhibitor to the kinase.

Kinase Target

ZNL-05-044 (% Ctrl

JWD-047 (% Ctrl at

OTS964 (%

at 10 pM) 10 pM) Inhibition at 1 pM)*
CDK11A <10 <10 >90%
Data not available in N
CDK11B ) <10 Not specified
snippets
>50% (IC50 = 538
CDK9 >10 <10
nM)[2]
TOPK Data not available in Data not available in >90% (IC50 = 353
snippets shippets nM)[2]
TYK2 Data not available in Data not available in >50% (IC50 = 207
snippets snippets nM)[2]
PRK1 Data not available in Data not available in >50% (IC50 = 508

shippets

shippets

nM)[2]

1For OTS964, data is presented as percent inhibition; values over 50% are considered

significant.

The data clearly demonstrates the exceptional kinome-wide selectivity of ZNL-05-044. With a

selectivity score of S(10) = 0.03 at a 10 uM screening concentration, it stands as a highly

focused CDK11 inhibitor.[1] In comparison, its precursor, JWD-047, was significantly less
selective with an S(10) score of 0.10.[1] The alternative CDK11 inhibitor, OTS964, also shows
high selectivity, with only 11 kinases being inhibited by more than 50% at a 1 uM concentration

out of 412 tested.[2]
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Experimental Protocols
KINOMEscan™ Competition Binding Assay

The kinome scan data presented in this guide was generated using the KINOMEscan™ assay
platform (DiscoverX). This methodology provides a quantitative measure of inhibitor binding to
a large panel of kinases.

Principle: The assay is based on a competitive binding format. A test compound (e.g., ZNL-05-
044) is competed against a known, immobilized ligand for binding to the kinase of interest. The
kinases are expressed as fusions to a DNA tag. The amount of kinase that binds to the
immobilized ligand is measured by quantifying the attached DNA tag using quantitative PCR
(gPCR). A reduction in the amount of bound kinase in the presence of the test compound
indicates that the compound is binding to the kinase and preventing its interaction with the
immobilized ligand.

Methodology:

Preparation: A panel of 468 human kinases was prepared.

o Competition: The test compound, ZNL-05-044, was screened at a concentration of 10 pM
against the kinase panel.

e Quantification: The amount of each kinase bound to the immobilized ligand was determined
using gPCR.

» Data Analysis: The results are reported as "Percent of Control" (% Ctrl), where the control is
a DMSO vehicle. A % Ctrl value of 100 indicates no inhibition, while a low % Ctrl value
signifies strong binding of the inhibitor to the kinase.

Visualizations
Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow of the KINOMEscan assay and the
central role of CDK11 in cellular signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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